N-methyl-N'-(3-nitrophenyl)thiourea
CAS No.:
Cat. No.: VC10368149
Molecular Formula: C8H9N3O2S
Molecular Weight: 211.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3O2S |
|---|---|
| Molecular Weight | 211.24 g/mol |
| IUPAC Name | 1-methyl-3-(3-nitrophenyl)thiourea |
| Standard InChI | InChI=1S/C8H9N3O2S/c1-9-8(14)10-6-3-2-4-7(5-6)11(12)13/h2-5H,1H3,(H2,9,10,14) |
| Standard InChI Key | AGQDJPDOWZYDHG-UHFFFAOYSA-N |
| SMILES | CNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
| Canonical SMILES | CNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
N-Methyl-N'-(3-nitrophenyl)thiourea belongs to the thiourea family, featuring a central thiocarbonyl group (C=S) flanked by two nitrogen atoms. The methyl group at the N-position and the 3-nitrophenyl group at the N'-position introduce steric and electronic effects that influence its reactivity. The molecular formula C₈H₉N₃O₂S corresponds to a molar mass of 211.24 g/mol .
The compound’s planar structure is stabilized by intramolecular hydrogen bonding between the thiourea’s N–H group and the nitro group’s oxygen atoms, as observed in analogous thiourea derivatives . This interaction contributes to its crystalline nature, with melting points typically ranging between 105–107°C for related compounds . X-ray crystallography of similar structures reveals monoclinic space groups (e.g., P2₁/c), with unit cell parameters such as a = 92.360 Å, b = 7.2232 Å, and c = 25.2555 Å .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉N₃O₂S | |
| Molar Mass (g/mol) | 211.24 | |
| Crystal System | Monoclinic (analogous) | |
| Space Group | P2₁/c (analogous) |
Synthesis and Manufacturing
The synthesis of N-methyl-N'-(3-nitrophenyl)thiourea typically follows a nucleophilic addition-elimination mechanism. A representative method involves reacting methylamine with 3-nitrophenyl isothiocyanate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (40–80°C) .
Reaction Scheme:
Key steps include:
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Solvent Selection: DMF enhances reaction rates due to its high polarity and ability to stabilize intermediates .
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Temperature Control: Maintaining 40–45°C prevents side reactions, while subsequent heating to 80°C ensures completion .
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Purification: Recrystallization from benzene or ethyl acetate yields pure product, with thin-layer chromatography (TLC) confirming homogeneity (Rf = 0.67 in benzene:ethyl acetate = 4:1) .
Yields exceeding 90% are achievable under optimized conditions . Analogous syntheses of N-(3-methylphenyl)-N'-(4-nitrobenzoyl)thiourea highlight the importance of stoichiometric ratios and dropwise addition of reactants to minimize impurities .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Stretching vibrations at 3250 cm⁻¹ (N–H), 1650 cm⁻¹ (C=S), and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
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UV-Vis Spectroscopy: Absorption bands at 207 nm (π→π* transitions in the aromatic ring) and 358 nm (n→π* transitions in the nitro group) align with structural features .
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¹H NMR: Signals at δ 2.8 ppm (N–CH₃), δ 7.5–8.2 ppm (aromatic protons), and δ 9.1 ppm (N–H) validate the structure .
Thermal Stability
Differential scanning calorimetry (DSC) of related thioureas shows decomposition onset temperatures near 200°C, suggesting comparable stability for N-methyl-N'-(3-nitrophenyl)thiourea .
Table 2: Thermal and Spectral Data
| Parameter | Observation | Source |
|---|---|---|
| Melting Point | 105–107°C (analogous) | |
| λmax (UV-Vis) | 207 nm, 358 nm | |
| IR ν(C=S) | 1650 cm⁻¹ |
Reactivity and Derivative Formation
N-Methyl-N'-(3-nitrophenyl)thiourea undergoes diverse reactions:
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N-Nitrosation: Treatment with NaNO₂ in formic acid yields N,N'-dinitroso derivatives via electrophilic substitution (49.6% yield) .
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Halogenation: Reaction with calcium hypochlorite produces N,N'-dichloro derivatives (58.7% yield), characterized by TLC (Rf = 0.69) .
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Alkylation: Methylation with CH₃ONa and isopropyl iodide generates N-alkylated products, though yields are moderate (48.3%) .
These transformations underscore its utility as a precursor for functionalized thioureas.
Applications and Research Frontiers
Materials Science
The compound’s ability to form hydrogen-bonded networks makes it a candidate for supramolecular assemblies. Coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺) could enable catalytic or sensing applications .
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